

Application Notes and Protocols: M1069 in the 4T1 Breast Cancer Model

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Compound of Interest

Compound Name: M1069
Cat. No.: B10861853

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Introduction

M1069 is a potent and selective, orally active dual antagonist of the A2A and A2B adenosine receptors (A2AR and A2BR).[1] In the tumor microenvironment (TME), high concentrations of adenosine contribute to an immunosuppressive landscape, hindering anti-tumor immune responses.[2][3] **M1069** counteracts these effects by blocking adenosine signaling, thereby promoting anti-tumor immunity and inhibiting tumor growth.[1][3] The 4T1 murine breast cancer model is a widely used syngeneic model that mimics aggressive, metastatic triple-negative breast cancer (TNBC), characterized by a highly immunosuppressive TME with high levels of adenosine and the enzyme CD73, which produces adenosine.[4][5][6][7] This makes the 4T1 model particularly relevant for studying the efficacy of agents targeting the adenosine pathway, such as **M1069**.

Mechanism of Action

M1069 competitively binds to A2A and A2B receptors on various immune cells within the TME, including T-cells, dendritic cells (DCs), macrophages, and natural killer (NK) cells.[2] This

blockade prevents adenosine from exerting its immunosuppressive functions. Key downstream effects of **M1069** treatment include:

- Restoration of T-cell function: **M1069** rescues the production of Interleukin-2 (IL-2) by T-cells, a critical cytokine for T-cell proliferation and activation.[3]
- Modulation of Myeloid Cells: It inhibits the production of vascular endothelial growth factor (VEGF) by myeloid cells, an A2B-dependent process.[3][8]
- Reprogramming Dendritic Cells: **M1069** suppresses the secretion of pro-tumorigenic cytokines such as CXCL1, CXCL5, and G-CSF from adenosine-differentiated DCs, while rescuing the secretion of the anti-tumor cytokine IL-12.[3][4] This leads to enhanced T-cell stimulatory activity.[3]
- Inhibition of cAMP Signaling: By blocking A2A/A2B receptors, **M1069** prevents the downstream activation of adenylyl cyclase, thereby reducing cyclic adenosine monophosphate (cAMP) levels and the phosphorylation of cAMP-response element binding protein (pCREB).[1][4]

Recommended Dosage and Administration

In vivo studies using the 4T1 syngeneic mouse model have demonstrated the dose-dependent anti-tumor activity of **M1069**. The following table summarizes the recommended dosages for monotherapy and combination therapy studies.

Treatment	Dosage	Administration Route	Frequency	Tumor Growth Inhibition (TGI)	Reference
M1069 Monotherapy	30 mg/kg	Oral (p.o.)	Twice Daily (BID)	Not specified	[4]
M1069 Monotherapy	100 mg/kg	Oral (p.o.)	Twice Daily (BID)	30%	[4]
M1069 Monotherapy	300 mg/kg	Oral (p.o.)	Twice Daily (BID)	41.8%	[4]
M1069 in Combination	300 mg/kg	Oral (p.o.)	Twice Daily (BID)	Enhanced anti-tumor activity	[3][4]
Bintrafusp Alfa (BA)	24.6 mg/kg	Intravenous (i.v.)	Days 0, 3, 6	Enhanced anti-tumor activity with M1069	[4]
Cisplatin	5 mg/kg	Intraperitoneal (i.p.)	Days 0 and 7	Enhanced anti-tumor activity with M1069	[3][4]

Experimental Protocols

In Vivo 4T1 Tumor Model

This protocol outlines the establishment of the 4T1 breast cancer model and subsequent treatment with **M1069**.

Materials:

- 4T1 murine breast cancer cells
- Female BALB/c mice (6-8 weeks old)

- Complete RPMI 1640 medium
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- **M1069**
- Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

- Cell Culture: Culture 4T1 cells in complete RPMI 1640 medium at 37°C in a humidified incubator with 5% CO₂. Harvest cells during the exponential growth phase.
- Cell Preparation: Prepare a single-cell suspension of 4T1 cells in sterile PBS. A typical injection volume is 100 µL.
- Tumor Cell Inoculation: Inoculate 5×10^4 to 1×10^5 4T1 cells orthotopically into the mammary fat pad of female BALB/c mice.[4] Suspending cells in Matrigel may improve tumor take rates.[9]
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation: Begin treatment when tumors reach a palpable size, typically around 50-60 mm³. [4]
- Drug Administration:
 - **M1069**: Administer **M1069** orally (p.o.) twice daily (BID) at the desired dose (e.g., 30, 100, or 300 mg/kg).
 - Vehicle Control: Administer the vehicle control to the control group using the same route and schedule.
- Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised and weighed.

- Pharmacodynamic (PD) Analysis (Optional): To confirm target engagement, blood samples can be collected to measure the inhibition of pCREB in CD8+ T cells.[4]

Western Blot for pCREB Inhibition

Materials:

- Protein lysates from treated and control cells or tissues
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-pCREB, anti-CREB, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

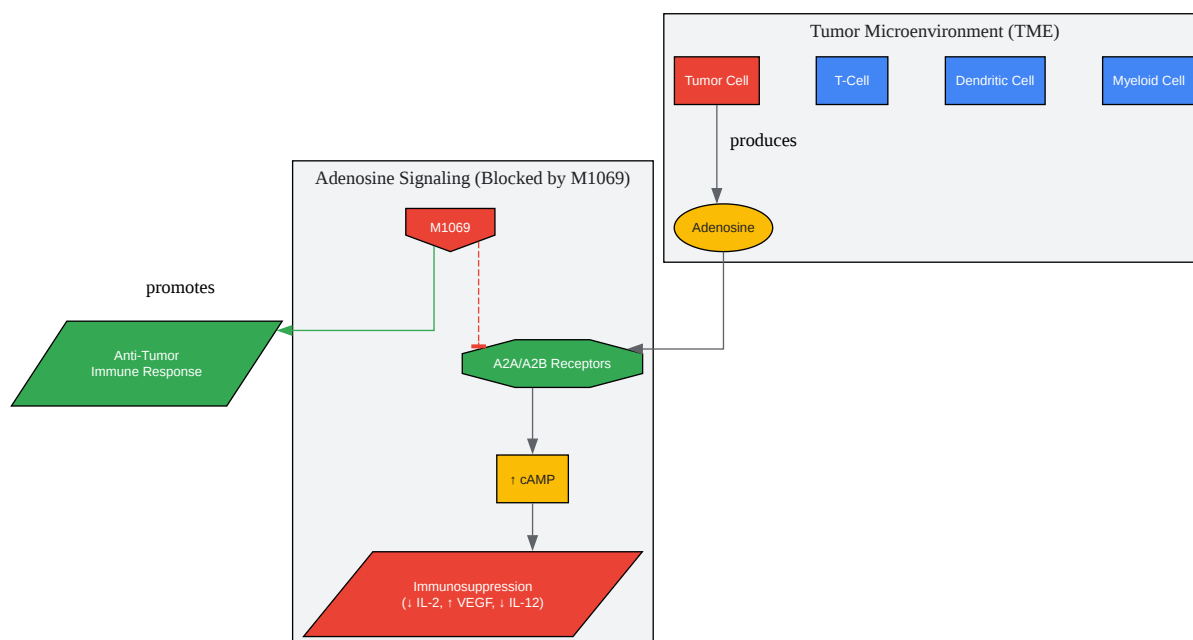
Procedure:

- Protein Extraction: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify band intensity and normalize pCREB levels to total CREB and a loading control like β -actin.

Visualizations

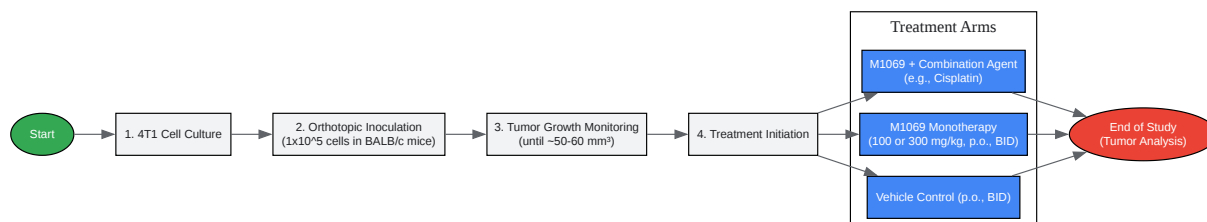
M1069 Mechanism of Action in the Tumor Microenvironment



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Caption: **M1069** blocks adenosine binding to A2A/A2B receptors, reversing immunosuppression.

In Vivo Experimental Workflow for M1069 in the 4T1 Model



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Caption: Workflow for evaluating **M1069** efficacy in the 4T1 breast cancer model.

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